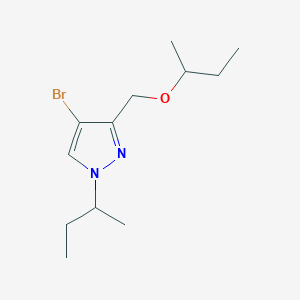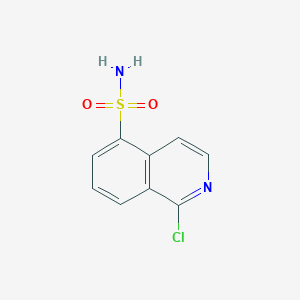
2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its diverse reactivity and functionality.
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to present better anti-fibrotic activities .
Pharmacokinetics
Similar compounds have shown good activity, suggesting favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown remarkable activity against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of Pyrimidin-4-yloxy Intermediate: : The synthesis begins with the preparation of the pyrimidin-4-yloxy intermediate. This can be achieved by reacting pyrimidine with an appropriate halogenating agent, followed by nucleophilic substitution with a suitable alcohol.
-
Pyrrolidine Derivative Formation: : The next step involves the synthesis of the pyrrolidine derivative. This can be done by reacting a suitable amine with a halogenated pyrrolidine under basic conditions.
-
Sulfonylation: : The pyrrolidine derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated pyrrolidine intermediate.
-
Coupling with Phenoxyacetic Acid: : Finally, the sulfonylated pyrrolidine intermediate is coupled with phenoxyacetic acid or its derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring or the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
-
Industry: : It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-((3-(Pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidine and pyrrolidine rings, along with the sulfonyl group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c17-15(21)10-24-12-1-3-14(4-2-12)26(22,23)20-8-6-13(9-20)25-16-5-7-18-11-19-16/h1-5,7,11,13H,6,8-10H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKVLPBONNOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2756523.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2756526.png)
![benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2756528.png)






![N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2756541.png)
